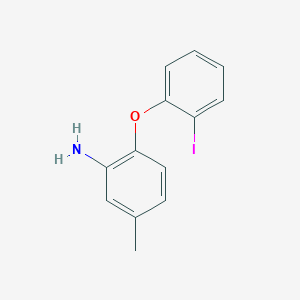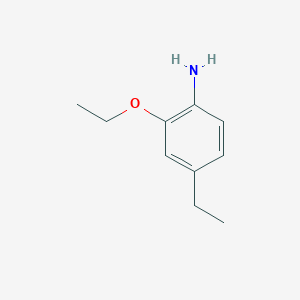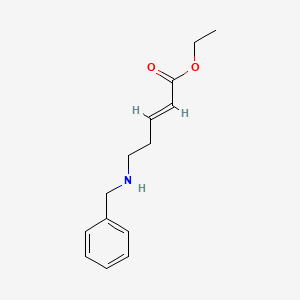
2-(2-Chloro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 2-(2-Chloro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene: , also known as 2-Cl-4-MPPFPP , is a chemical compound with the following structure:
- It contains a benzene ring substituted with chlorine, methoxy, and trifluoromethyl groups. The difluoro and trifluoromethyl substituents enhance its stability and reactivity.
- This compound has gained attention due to its safety-enhancing properties in lithium-ion batteries .
C16H7ClF5O2
.Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2-Cl-4-MPPFPP involves several steps, including the introduction of chlorine, methoxy, and trifluoromethyl groups onto the benzene ring. Specific synthetic routes may vary, but they typically start from commercially available starting materials.
Reaction Conditions: These reactions often require carefully controlled conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for experimental purposes.
Analyse Chemischer Reaktionen
Reactivity: 2-Cl-4-MPPFPP can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study 2-Cl-4-MPPFPP’s reactivity, stability, and applications in materials science.
Biology and Medicine: Its safety-enhancing properties make it relevant for battery technology and drug delivery systems.
Industry: As a safety additive, it contributes to safer lithium-ion batteries.
Wirkmechanismus
Safety Enhancement: When added to the electrolyte of lithium-ion batteries, 2-Cl-4-MPPFPP reduces electrolyte flammability.
Voltage Runaway Protection: Electro-polymerized 2-Cl-4-MPPFPP protects LiMn2O4/Li cells from voltage runaway during overcharging.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of chlorine, methoxy, and trifluoromethyl groups sets it apart.
Similar Compounds: Other related compounds include 2-chlorophenol, 4-methoxyphenol, and pentafluorocyclotriphosphazenes .
Eigenschaften
Molekularformel |
C14H8ClF5O2 |
|---|---|
Molekulargewicht |
338.65 g/mol |
IUPAC-Name |
2-(2-chloro-4-methoxyphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8ClF5O2/c1-21-8-2-3-12(9(15)6-8)22-13-10(16)4-7(5-11(13)17)14(18,19)20/h2-6H,1H3 |
InChI-Schlüssel |
NVSNEIPQPFQZTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)


![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)










